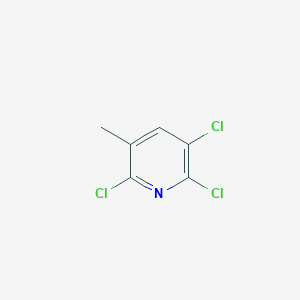

2,3,6-Trichloro-5-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

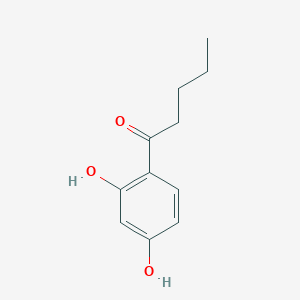

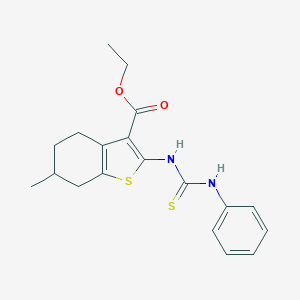

2,3,6-Trichloro-5-methylpyridine is a chemical compound with the molecular formula C6H4Cl3N . It is a white to yellow solid .

Synthesis Analysis

The synthesis of 2,3,6-Trichloro-5-methylpyridine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves chloridization of 2-chloro-5-chloromethyl pyridine for 8 hours at reflux conditions in the presence of ultraviolet, transforming it into 2-chloro-5-(trichloromethyl) pyridine (CTCMP). Then, CTCMP is chloridized for 6 hours at 175 degrees Celsius with WCl6 as a catalyst .Molecular Structure Analysis

The molecular structure of 2,3,6-Trichloro-5-methylpyridine consists of a pyridine ring with three chlorine atoms and one methyl group attached. The InChI code is 1S/C6H4Cl3N/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3 .Physical And Chemical Properties Analysis

2,3,6-Trichloro-5-methylpyridine has a molecular weight of 196.5 g/mol . It is a white to yellow solid .Wissenschaftliche Forschungsanwendungen

Agriculture: Pesticides and Herbicides

2,3,6-Trichloro-5-methylpyridine: is widely used in the agricultural sector as a precursor for the synthesis of pesticides and herbicides . Its derivatives are employed to control a variety of insects and weeds that affect crops, ensuring better yield and protection from pests.

Organic Synthesis: Building Blocks

In the realm of organic chemistry, this compound serves as a versatile building block. It’s particularly valuable for introducing trichloromethyl groups into organic molecules, which can significantly alter the chemical properties of the resulting compounds .

Pharmaceutical Research: Drug Development

The reactivity of 2,3,6-Trichloro-5-methylpyridine makes it a candidate for drug development. Its derivatives can be used to create compounds with potential pharmacological activities, contributing to the discovery of new medications .

Material Science: Polymer Modification

This chemical is used in material science for the modification of polymers. By incorporating it into polymer chains, scientists can enhance the material properties such as thermal stability, resistance to chemicals, and mechanical strength .

Industrial Processes: Intermediate Compound

2,3,6-Trichloro-5-methylpyridine: acts as an intermediate in various industrial production processes. Its inclusion in synthetic pathways is crucial for the manufacture of complex chemicals used in different industries .

Chemical Biology: Linking Moieties

In chemical biology, this compound is utilized to link chemical and biological moieties. This is essential for creating chimeras, polyligands, and conjugates, which have applications in drug delivery and diagnostic procedures .

Analytical Chemistry: Reference Standards

It is also used as a reference standard in analytical chemistry to ensure the accuracy of analytical instruments and methodologies. This ensures that the results of chemical analyses are reliable and reproducible .

Environmental Science: Pollutant Degradation

Research is being conducted on the use of 2,3,6-Trichloro-5-methylpyridine derivatives for the degradation of pollutants. This application is particularly important for the detoxification of hazardous substances in the environment .

Wirkmechanismus

Target of Action

It is known that this compound is widely used in the agricultural sector as a raw material for pesticides and herbicides . This suggests that its targets could be specific enzymes or proteins in pests and weeds, disrupting their normal functions and leading to their elimination.

Pharmacokinetics

Given its chemical properties, such as its molecular weight (19646) and predicted density (1457±006 g/cm3), it can be inferred that these properties may influence its bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,6-Trichloro-5-methylpyridine . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity. For instance, its low volatility suggests that it may be less active in warmer temperatures . Furthermore, its solubility in various organic solvents suggests that its activity may be influenced by the presence of these solvents .

Eigenschaften

IUPAC Name |

2,3,6-trichloro-5-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOPDFFTUIMICA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356066 |

Source

|

| Record name | 2,3,6-trichloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Trichloro-5-methylpyridine | |

CAS RN |

58584-95-5 |

Source

|

| Record name | 2,3,6-Trichloro-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58584-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-trichloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B186301.png)

![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)

![5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B186305.png)

![7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B186320.png)